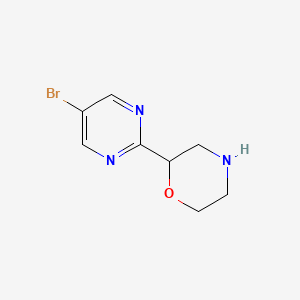

2-(5-Bromopyrimidin-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN3O |

|---|---|

Molecular Weight |

244.09 g/mol |

IUPAC Name |

2-(5-bromopyrimidin-2-yl)morpholine |

InChI |

InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)7-5-10-1-2-13-7/h3-4,7,10H,1-2,5H2 |

InChI Key |

JAPNDVYMPFGQGO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=NC=C(C=N2)Br |

Origin of Product |

United States |

Significance of Pyrimidine and Morpholine Scaffolds in Organic Synthesis

The foundational components of 2-(5-Bromopyrimidin-2-yl)morpholine, the pyrimidine (B1678525) and morpholine (B109124) scaffolds, are of immense importance in the field of organic synthesis, particularly in the development of pharmacologically active agents.

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. This structural unit is a cornerstone of life itself, forming the basis for the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. studysmarter.co.ukfiveable.me Beyond its biological role, the pyrimidine scaffold is present in a multitude of synthetic bioactive molecules. rsc.org Its nitrogen atoms provide sites for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. studysmarter.co.uk The diverse chemistry of pyrimidines allows for the synthesis of a vast library of derivatives with a wide range of pharmacological properties. rsc.org

The morpholine ring is a saturated six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org This scaffold is frequently employed in medicinal chemistry due to its favorable physicochemical properties, including its ability to improve the aqueous solubility and metabolic stability of a drug candidate. nih.gov The morpholine moiety is a versatile building block that can be readily introduced into molecules. nih.gov It is a feature of numerous approved drugs, such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org The presence of the ether oxygen in the morpholine ring makes it less basic than similar cyclic amines like piperidine, a property that can be fine-tuned for specific applications. wikipedia.org

The hybridization of these two potent scaffolds, as seen in pyrimidine-morpholine derivatives, is a common strategy in medicinal chemistry to generate novel compounds with enhanced biological activity. nih.govfrontiersin.org

Overview of Brominated Heterocycles As Synthetic Intermediates

Halogenated heterocycles, particularly those containing bromine, are highly significant as intermediates in organic synthesis. sigmaaldrich.com The bromine atom serves as a versatile functional handle, enabling a wide range of chemical transformations.

Brominated aromatic and heterocyclic compounds are key substrates in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions. nih.gov These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks from simpler precursors. The bromine atom in a heterocycle like 2-(5-Bromopyrimidin-2-yl)morpholine activates the ring for such coupling reactions, facilitating the introduction of various substituents, including alkyl, aryl, and other functional groups. nih.gov

Furthermore, brominated heterocycles can be subjected to other transformations, such as lithiation or Grignard reagent formation, which provides alternative pathways for functionalization. The reactivity of the bromine atom allows for its selective replacement, making these compounds valuable synthons for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.net The use of brominating agents like N-bromosuccinimide is a common method for the preparation of these important synthetic intermediates. researchgate.net

Research Trajectories for Novel Chemical Entities Incorporating Pyrimidine Morpholine Moieties

Strategies for Constructing the 5-Bromopyrimidine (B23866) Core

The formation of the 5-bromopyrimidine nucleus is a critical stage in the synthesis of the target compound. This is typically achieved through either nucleophilic aromatic substitution approaches or by direct halogenation of the pyrimidine ring.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone in the synthesis of substituted pyrimidines. This approach often involves the displacement of a suitable leaving group, such as a halide, from an activated pyrimidine ring by a nucleophile. In the context of constructing the 5-bromopyrimidine core, a common precursor is a dihalopyrimidine, such as 2,5-dibromopyrimidine (B1337857) or 5-bromo-2-chloropyrimidine (B32469). These precursors allow for the selective substitution of one halogen atom while retaining the bromine at the 5-position.

The reactivity of halopyrimidines towards nucleophilic attack is a key factor in these synthetic strategies. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of halogen atoms, facilitates attack by nucleophiles. The positions on the pyrimidine ring are not equally reactive; positions 2, 4, and 6 are more electron-deficient and thus more susceptible to nucleophilic attack compared to the 5-position. mdpi.comgoogle.com This inherent reactivity allows for regioselective substitution reactions. For instance, in 2,5-dibromopyrimidine, the halogen at the 2-position is more readily displaced by a nucleophile than the bromine atom at the 5-position.

A common route to a key intermediate, 5-bromo-2-chloropyrimidine, starts from 2-hydroxypyrimidine (B189755). This involves a bromination step to yield 5-bromo-2-hydroxypyrimidine (B17364), followed by a chlorination reaction. The chlorination is often achieved using reagents like phosphorus oxychloride (POCl₃). researchgate.net

Direct Halogenation Techniques on Pyrimidine Rings

Direct halogenation of the pyrimidine ring presents an alternative and often more atom-economical approach to introduce the bromo-substituent. The 5-position of the pyrimidine ring is the most susceptible to electrophilic substitution reactions, including halogenation. mdpi.comgoogle.com

A prevalent method for the synthesis of 5-bromopyrimidine derivatives is the direct bromination of a pyrimidine precursor. For example, 2-hydroxypyrimidine can be brominated to form 5-bromo-2-hydroxypyrimidine. nih.govnih.govfishersci.fi This reaction can be carried out using bromine in an aqueous solution or in the presence of an acid. fishersci.firsc.org One-step synthesis methods have also been developed, for instance, by reacting 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide as a catalyst. nih.govnih.gov

The choice of brominating agent and reaction conditions can influence the selectivity and yield of the reaction. For instance, N-bromosuccinimide (NBS) is another effective reagent for the bromination of pyrimidines. google.com

Morpholine Ring Introduction and Functionalization

Once the 5-bromopyrimidine core is established, the next crucial step is the introduction of the morpholine ring. This is typically accomplished through an amination reaction involving a 2-halopyrimidine.

Amination Reactions with 2-Halopyrimidines

The reaction between a 2-halopyrimidine, such as 5-bromo-2-chloropyrimidine, and morpholine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. youtube.com In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyrimidine ring and displacing the halide leaving group. youtube.comnih.gov

The general reaction scheme involves mixing the 5-bromo-2-halopyrimidine with morpholine, often in the presence of a base and a suitable solvent. nih.govnih.gov The base is used to neutralize the hydrogen halide that is formed as a byproduct of the reaction.

| Starting Material | Reagent | Product | Reference |

| 5-Bromo-2-chloropyrimidine | Morpholine | This compound | nih.govnih.gov |

| 2-Chloropyrimidine | Morpholine | 2-Morpholinopyrimidine | youtube.com |

Optimization of Reaction Conditions for High Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the formation of the 5-bromopyrimidine core and the subsequent amination step. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

For the synthesis of the 5-bromo-2-chloropyrimidine precursor, various methods have been explored to maximize yield and purity. One approach involves the reaction of 5-bromo-2-hydroxypyrimidine with phosphorus oxychloride in toluene (B28343) in the presence of triethylamine (B128534), with heating. researchgate.net Another method utilizes hydrochloric acid as the chlorinating agent and a phase-transfer catalyst like cetyltrimethylammonium chloride in DMF, which has been reported to give high yields and purity. researchgate.net

In the amination step, the choice of solvent can significantly impact the reaction outcome. While organic solvents are commonly used, studies have shown that water can be an effective solvent for the reaction of chloroheterocycles with amines, often leading to cleaner reactions and higher yields. youtube.com The use of a base such as potassium carbonate is also common to drive the reaction to completion. nih.govnih.gov Optimization studies have explored various bases and have found that the choice of base can influence the reaction efficiency. youtube.com

The table below summarizes some of the reported yields for the synthesis of the precursor 5-bromo-2-chloropyrimidine under different conditions.

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 5-Bromo-2-hydroxypyrimidine | POCl₃, Triethylamine | Toluene | 80-85°C, 6h | - | researchgate.net |

| 5-Bromo-2-hydroxypyrimidine | HCl, Cetyltrimethylammonium chloride | DMF | 40°C, 12h | 91% | researchgate.net |

| 2-Hydroxypyrimidine | HBr, H₂O₂ | - | 30-100°C, 8-14h | - | nih.govnih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical processes. mdpi.comrasayanjournal.co.inresearchgate.net In the context of synthesizing this compound, several green chemistry strategies can be considered.

One key area is the use of greener solvents. Traditional organic solvents often have issues with toxicity, flammability, and environmental persistence. Water has been explored as a green solvent for the amination of chloroheterocyles, offering a safer and more environmentally friendly alternative to many organic solvents. youtube.com

Solvent-free reaction conditions represent another important green chemistry approach. rasayanjournal.co.in Performing reactions in the absence of a solvent can reduce waste, simplify purification procedures, and lower energy consumption. For instance, the synthesis of some aminopyrimidine derivatives has been achieved under solvent-free conditions by heating the reactants together. mdpi.com

Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. google.commdpi.comrasayanjournal.co.in This method has been successfully applied to the synthesis of various pyrimidine derivatives and could be a viable green approach for the synthesis of this compound.

The use of catalysts, particularly recyclable heterogeneous catalysts, is another cornerstone of green chemistry. rasayanjournal.co.in While the amination of 2-halopyrimidines can often proceed without a catalyst, exploring catalytic systems could potentially lead to milder reaction conditions and improved efficiency.

Detailed Reaction Pathway Elucidation for Nucleophilic Substitution

The formation of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the replacement of a suitable leaving group on the pyrimidine ring by the incoming morpholine nucleophile. The most common precursors for this synthesis are 2-halo-5-bromopyrimidines, such as 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine.

The SNAr mechanism is generally a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of the nitrogen atom of the morpholine ring on the electron-deficient C2 position of the 5-bromopyrimidine ring. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms within the ring and the bromine atom at the C5 position. This initial attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In this intermediate, the aromaticity of the pyrimidine ring is temporarily disrupted, and the negative charge is delocalized over the pyrimidine ring and the nitro group, if present. For this compound formation, the negative charge is delocalized across the pyrimidine ring's nitrogen atoms.

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored in the second step through the expulsion of the leaving group (e.g., a halide ion). This step is typically fast and results in the formation of the final product, this compound.

Kinetic studies on related systems, such as the reaction of 2-chloro-5-nitropyrimidine (B88076) with various amines, have been conducted to elucidate the finer details of the reaction mechanism. nih.gov These studies often analyze Brønsted-type plots (logarithm of the rate constant versus the pKa of the nucleophile) to determine the degree of bond formation in the transition state. Such analyses can help to distinguish between a stepwise mechanism with a distinct Meisenheimer intermediate and a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.govrsc.org

Table 1: Reaction Conditions for the Synthesis of Pyrimidine-Morpholine Hybrids frontiersin.org

| Step | Reagents and Conditions | Duration | Temperature |

| i | DIPEA in THF | 6 h | 40°C |

| ii | K₂CO₃/Et₃N in CH₃CN | 24 h | Reflux |

Role of Catalysis in Enhancing Synthetic Efficiency

While the SNAr reaction for the synthesis of this compound can proceed without a catalyst, particularly with highly activated substrates, the use of catalysts can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions.

Base Catalysis: The SNAr reaction is often carried out in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), plays a crucial role in deprotonating the morpholine nitrogen, thereby increasing its nucleophilicity. frontiersin.org The deprotonated morpholine is a more potent nucleophile and can attack the pyrimidine ring more readily. The base also serves to neutralize the acid (e.g., HBr or HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards product formation.

Acid Catalysis: In some instances, acid catalysis can also play a role in activating the pyrimidine ring towards nucleophilic attack. arkat-usa.orgpreprints.org Protonation of one of the ring nitrogen atoms can increase the electrophilicity of the carbon atoms, making them more susceptible to attack by the nucleophile. However, the use of acid must be carefully controlled, as it can also protonate the amine nucleophile, rendering it non-nucleophilic. preprints.org

Transition Metal Catalysis: For less reactive aryl halides, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. While typically used for the formation of C-N bonds with aryl halides that are not sufficiently activated for SNAr, palladium catalysts have been shown to be effective in the amination of heteroaryl chlorides. researchgate.net These reactions involve an oxidative addition, transmetalation (or related amine coordination and deprotonation), and reductive elimination catalytic cycle. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction.

Table 2: Comparison of Catalytic Systems for Amination Reactions

| Catalyst System | Reaction Type | Key Features |

| Base (e.g., K₂CO₃, Et₃N) | SNAr | Increases nucleophilicity of the amine, neutralizes acid byproduct. frontiersin.org |

| Acid (e.g., HCl) | SNAr | Activates the heterocyclic ring, but can deactivate the amine nucleophile. arkat-usa.orgpreprints.org |

| Palladium Complexes | Buchwald-Hartwig Amination | Effective for less activated aryl halides, involves a catalytic cycle. researchgate.net |

Stereochemical Considerations in Ring Formation

The formation of this compound itself does not involve the creation of a new chiral center, as the parent morpholine is achiral and the substitution occurs at an sp²-hybridized carbon of the pyrimidine ring. However, if a substituted morpholine or a chiral precursor is used, the stereochemistry of the final product becomes an important consideration.

The SNAr reaction mechanism itself does not typically lead to inversion or retention of stereochemistry at the electrophilic carbon, as this carbon is part of a planar aromatic system. Any stereochemistry in the final molecule would be derived from the stereocenters already present in the morpholine starting material.

In the broader context of synthesizing substituted morpholines, stereochemical control is a significant challenge and an active area of research. Various strategies have been developed for the stereoselective synthesis of morpholine derivatives, which can be broadly categorized as:

Substrate-Controlled Synthesis: This approach utilizes chiral starting materials, such as enantiomerically pure amino alcohols, to build the morpholine ring with a defined stereochemistry. The inherent chirality of the starting material directs the stereochemical outcome of the cyclization step.

Reagent-Controlled Synthesis: Chiral reagents or catalysts can be used to induce stereoselectivity in the formation of the morpholine ring from achiral or racemic starting materials. For instance, asymmetric hydrogenation of unsaturated morpholine precursors using chiral rhodium catalysts has been shown to produce chiral 2-substituted morpholines with high enantioselectivity. nih.gov

Diastereoselective Cyclization: Intramolecular reactions, such as reductive amination or etherification, can be designed to proceed with high diastereoselectivity, leading to the formation of specific stereoisomers of substituted morpholines.

It is important to note that in an SN1-type reaction, which proceeds through a planar carbocation intermediate, racemization would be expected if a chiral center is involved at the reaction site. libretexts.orglibretexts.orgyoutube.com However, the SNAr mechanism, which is more likely for the formation of this compound, does not involve a carbocation at the substitution center.

Structural Characterization and Elucidation of 2 5 Bromopyrimidin 2 Yl Morpholine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR analysis of 4-(5-Bromopyrimidin-2-yl)morpholine confirms the presence and connectivity of all hydrogen atoms in the molecule. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), displays distinct signals for the pyrimidine (B1678525) and morpholine (B109124) protons.

The two protons on the pyrimidine ring are chemically equivalent due to the symmetry of the substitution pattern, resulting in a single signal (a singlet). The eight protons of the morpholine ring are divided into two groups: four protons adjacent to the nitrogen atom and four protons adjacent to the oxygen atom. These two groups are chemically distinct and appear as separate multiplets.

Table 1: ¹H NMR Spectral Data for 4-(5-Bromopyrimidin-2-yl)morpholine

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.41 | Singlet (s) | 2H | Pyrimidine-H (H4, H6) |

| 3.82–3.76 | Multiplet (m) | 4H | Morpholine-OCH₂ |

| 3.70–3.65 | Multiplet (m) | 4H | Morpholine-NCH₂ |

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from chemical supplier information vulcanchem.com.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The spectrum for 4-(5-Bromopyrimidin-2-yl)morpholine would show signals corresponding to the three distinct carbon environments in the pyrimidine ring and the two distinct carbon environments in the morpholine ring. The carbon atom attached to the bromine (C5) is significantly influenced by the halogen's electronegativity. The carbons of the morpholine ring appear in the typical aliphatic region, with the carbons adjacent to the oxygen atom (C-O) appearing at a higher chemical shift (downfield) than those adjacent to the nitrogen (C-N).

Table 2: Predicted ¹³C NMR Spectral Data for 4-(5-Bromopyrimidin-2-yl)morpholine

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~162 | Pyrimidine C2 (C-N) |

| ~160 | Pyrimidine C4, C6 (C-H) |

| ~112 | Pyrimidine C5 (C-Br) |

| ~66 | Morpholine -OCH₂ |

| ~44 | Morpholine -NCH₂ |

Note: Specific, experimentally verified high-resolution data is limited in public literature. Values are predictive and based on typical ranges for N-substituted morpholines and brominated pyrimidines vulcanchem.comchemicalbook.com.

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons. For 4-(5-Bromopyrimidin-2-yl)morpholine, a COSY spectrum would show a correlation between the signals of the -OCH₂ and -NCH₂ protons within the morpholine ring, confirming their adjacency. It would also confirm the absence of coupling for the singlet pyrimidine protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signal at 8.41 ppm to the pyrimidine C4/C6 carbons and the proton multiplets around 3.8 ppm and 3.7 ppm to their respective morpholine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for confirming the connection between the two rings. A key correlation would be observed between the morpholine protons adjacent to the nitrogen (-NCH₂) and the C2 carbon of the pyrimidine ring, providing unequivocal evidence of the N-C bond between the morpholine and pyrimidine moieties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with very high precision. This allows for the calculation of its elemental formula. The molecular formula for the compound is C₈H₁₀BrN₃O. fishersci.frsynquestlabs.com

The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.

Table 3: HRMS Data for 4-(5-Bromopyrimidin-2-yl)morpholine

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrN₃O |

| Molecular Weight (Monoisotopic) | 243.0011 g/mol |

| Molecular Weight (Average) | 244.09 g/mol fishersci.fr |

| Expected [M+H]⁺ for C₈H₁₁⁷⁹BrN₃O⁺ | 244.0083 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum for 4-(5-Bromopyrimidin-2-yl)morpholine would display characteristic absorption bands confirming its key structural features.

Table 4: Characteristic IR Absorption Bands for 4-(5-Bromopyrimidin-2-yl)morpholine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic (pyrimidine) |

| ~2950-2850 | C-H stretch | Aliphatic (morpholine) |

| ~1600-1550 | C=N and C=C stretch | Pyrimidine ring |

| ~1250-1200 | C-N stretch | Aryl-amine (pyrimidine-N) |

| ~1120 | C-O-C stretch | Ether (morpholine) |

| ~600-500 | C-Br stretch | Bromo-aromatic |

Note: These are typical frequency ranges. Specific peak values are confirmed by direct experimental measurement. Data is inferred from characteristic functional group absorptions researchgate.netresearchgate.netresearchgate.net.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. While publicly accessible crystal structure data for 4-(5-Bromopyrimidin-2-yl)morpholine is not currently available, such an analysis would provide invaluable information.

If a suitable crystal were analyzed, the resulting data would confirm:

Unambiguous Connectivity: It would definitively prove the N-C bond between the morpholine nitrogen and the C2 position of the pyrimidine ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, revealing any structural strain or unusual electronic effects, such as the influence of the bromine atom on the pyrimidine ring geometry.

Conformation: The analysis would reveal the solid-state conformation of the morpholine ring, which typically adopts a stable chair conformation. researchgate.net

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state, identifying any hydrogen bonds, halogen bonds, or π-stacking interactions that contribute to the stability of the crystal lattice.

Chemical Reactivity and Derivatization of 2 5 Bromopyrimidin 2 Yl Morpholine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 5-position of the pyrimidine (B1678525) ring is a key handle for molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.net In the case of 2-(5-bromopyrimidin-2-yl)morpholine, the C-Br bond can readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the C5 position of the pyrimidine ring.

The general reaction scheme is as follows:

Reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

Key parameters that are often optimized for successful Suzuki-Miyaura couplings include the choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), the ligand, the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and the solvent system (e.g., dioxane/water, toluene (B28343)/water, DMF). The electronic nature of the boronic acid partner can also influence the reaction efficiency.

While specific data for this compound is not extensively documented in readily available literature, studies on similar 5-bromopyrimidine (B23866) systems demonstrate the feasibility and utility of this reaction. For instance, the Suzuki coupling of 5-bromopyrimidines with various arylboronic acids has been shown to proceed in good to excellent yields. researchgate.netmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

| Entry | Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | Good |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent |

Note: This table represents typical conditions for related bromopyrimidine substrates and serves as a predictive guide for the reactivity of this compound.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. rsc.org This methodology can be applied to this compound to introduce a diverse range of primary and secondary amines at the C5 position, leading to the synthesis of 5-aminopyrimidine derivatives.

The general transformation involves:

Reaction of this compound with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst, the phosphine ligand (e.g., BINAP, XPhos, RuPhos), and the base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). The nature of the amine coupling partner also plays a crucial role in the reaction outcome. While specific examples with this compound are scarce in the literature, related aminations of 5-bromopyrimidines have been successfully performed. researchgate.net

Table 2: Typical Ligands and Bases for Buchwald-Hartwig Amination

| Amine Type | Recommended Ligand | Base |

| Primary Aliphatic | RuPhos, BrettPhos | NaOt-Bu, LHMDS |

| Secondary Aliphatic | XPhos, SPhos | K₃PO₄, Cs₂CO₃ |

| Primary Aromatic (Anilines) | BINAP, Josiphos | NaOt-Bu |

Note: This table provides general guidance on reaction conditions based on the reactivity of similar substrates.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org Applying this to this compound allows for the introduction of various alkynyl moieties at the C5 position, which are valuable precursors for further transformations. scirp.org The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine (B128534), diisopropylamine), which also often serves as the solvent.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netnih.gov This reaction can be used to introduce vinyl groups at the C5 position of the pyrimidine ring of this compound. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. Key reaction parameters include the palladium source, the ligand (often a phosphine), the base, and the solvent.

Nucleophilic Substitution Reactions on the Bromopyrimidine Moiety

The pyrimidine ring in this compound is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) reactions. However, the bromine at the C5 position is generally less reactive towards SNAr compared to halogens at the C2, C4, or C6 positions of the pyrimidine ring. The presence of the morpholino group at the C2 position, an electron-donating group, further deactivates the ring towards nucleophilic attack.

Despite this, under forcing conditions (high temperatures and/or the use of highly reactive nucleophiles), nucleophilic displacement of the bromide may be possible. Common nucleophiles for such reactions include amines, alkoxides, and thiolates. researchgate.net It is important to note that for many transformations, palladium-catalyzed cross-coupling reactions are often more efficient and proceed under milder conditions than direct SNAr at the C5 position of pyrimidines.

Functionalization of the Morpholine (B109124) Nitrogen Atom

The secondary amine nitrogen atom within the morpholine ring of this compound is a nucleophilic center and can readily undergo a variety of functionalization reactions. These transformations allow for the modification of the morpholine moiety, which can be crucial for tuning the physicochemical properties of the molecule.

Common functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base can introduce alkyl groups onto the morpholine nitrogen.

N-Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of the corresponding amides.

N-Arylation: While less common than C-N cross-coupling on the pyrimidine ring, N-arylation of the morpholine nitrogen can be achieved under specific conditions, for example, through Buchwald-Hartwig amination if the substrate were a primary amine.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce substituted alkyl groups.

These reactions are generally high-yielding and allow for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from the parent compound.

Theoretical and Computational Studies on 2 5 Bromopyrimidin 2 Yl Morpholine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution, molecular orbital energies, and other electronic parameters that govern a molecule's behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. The initial step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation.

For a molecule like 2-(5-Bromopyrimidin-2-yl)morpholine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G, would be used to determine the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This process reveals the preferred spatial arrangement of the pyrimidine (B1678525) and morpholine (B109124) rings. The morpholine ring typically adopts a chair conformation, which is its most stable form. The optimized geometry is crucial as all other calculated properties are dependent on this structure.

Table 1: Representative Optimized Geometric Parameters for a Pyrimidine-Morpholine Hybrid

| Parameter | Value |

| Bond Length (C-N) pyrimidine-morpholine | ~1.35 Å |

| Bond Length (C-Br) | ~1.90 Å |

| Bond Angle (C-N-C) in morpholine | ~112° |

| Dihedral Angle (C-C-N-C) | Defines ring puckering |

| Note: This data is representative of typical values found in computational studies of similar pyrimidine-morpholine structures. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive. For this compound, the electron-withdrawing nature of the bromine atom and the pyrimidine ring would influence the energies of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Bromopyrimidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Note: These values are illustrative and based on calculations for similar bromopyrimidine compounds. The first ionization energy for 5-bromopyrimidine (B23866) has been calculated to be approximately 9.865 eV. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as in a solvent or near a biological target. nih.govnih.gov

For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotational freedom around the bond connecting the pyrimidine and morpholine rings. It can also show the different puckering conformations of the morpholine ring and the energetic barriers between them. Furthermore, by simulating the molecule in a solvent like water, one can study the formation and dynamics of hydrogen bonds between the solvent and the nitrogen and oxygen atoms of the morpholine and pyrimidine rings. In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to its protein target, providing insights into the stability of the complex and the key interactions that govern binding affinity. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. While there can be a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the agreement. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Visible). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The predicted spectrum can help in understanding the electronic structure and identifying the molecular orbitals involved in the electronic transitions. mdpi.com

Table 3: Predicted Spectroscopic Data for a Substituted Pyrimidine

| Spectroscopic Technique | Predicted Parameter | Value |

| FT-IR | C=N stretching frequency | ~1600 cm⁻¹ |

| FT-IR | C-Br stretching frequency | ~650 cm⁻¹ |

| UV-Vis (TD-DFT) | λmax (in ethanol) | ~260 nm |

| Note: These are representative values and would require specific calculations for this compound. |

Computational Design of Derivatives for Targeted Chemical Properties

One of the most powerful applications of computational chemistry is the in silico design of new molecules with enhanced or targeted properties. By starting with a parent structure like this compound, computational methods can be used to explore how different chemical modifications would affect its properties. nih.gov

For example, if the goal is to modulate the reactivity of the molecule, derivatives with different substituents on the pyrimidine ring could be computationally designed. The effect of these substituents on the HOMO-LUMO gap and other reactivity descriptors can be calculated to identify promising candidates. If the aim is to improve binding to a specific biological target, molecular docking and MD simulations can be used to assess the binding affinity of a library of virtual derivatives, guiding the synthetic efforts towards the most promising compounds. nih.govresearchgate.net This structure-based design approach can significantly streamline the drug discovery process by prioritizing molecules with a higher probability of success.

Applications in Advanced Organic Synthesis and Materials Chemistry

2-(5-Bromopyrimidin-2-yl)morpholine as a Key Building Block in Complex Molecule Synthesis

The morpholine (B109124) heterocycle is a recognized "privileged structure" in medicinal chemistry, valued for its favorable metabolic, biological, and physicochemical properties. nih.govsci-hub.se Its incorporation into molecules can enhance pharmacokinetic profiles. nih.govsci-hub.se Similarly, the pyrimidine (B1678525) scaffold is a cornerstone in the design of bioactive compounds, including anticancer agents that target crucial enzymes like thymidylate synthase. nih.govresearchgate.net The fusion of these two scaffolds in pyrimidine-morpholine hybrids has led to the development of potent therapeutic candidates for various diseases. nih.govresearchgate.netnih.gov

This compound serves as an exemplary building block in this context. researchgate.net It provides a pre-formed, robust pyrimidine-morpholine core, streamlining the synthesis of more elaborate molecules. The true synthetic versatility of this compound lies in the strategic placement of the bromine atom on the pyrimidine ring. This bromine atom acts as a versatile chemical handle for introducing further molecular complexity and diversity.

A primary method for its elaboration is through palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction has been effectively used to couple various boronic acids with similar bromopyrimidine cores, demonstrating high functional group tolerance and yielding novel derivatives. nih.gov This approach has been instrumental in creating libraries of pyrimidine-morpholine hybrids for screening as potential inhibitors of cholinesterases in the context of Alzheimer's disease. nih.gov Research into the synthesis of novel 5-bromo-pyrimidine derivatives has highlighted their potential as potent Bcr/Abl kinase inhibitors for cancer therapy. nih.gov These studies underscore the value of the 5-bromo-pyrimidine moiety as a launchpad for creating structurally diverse and biologically active molecules.

Table 1: Synthesis of Pyrimidine-Morpholine Hybrids

| Starting Material Class | Reaction Type | Reagents/Catalysts | Product Class | Application | Reference(s) |

|---|---|---|---|---|---|

| Benzylated Chloropyrimidine | Nucleophilic Substitution | Morpholine, K₂CO₃/Et₃N | Pyrimidine-Morpholine Hybrids | Anticancer Agents | nih.govfrontiersin.org |

| 5-Bromo-2-chloropyrimidine (B32469) | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst | 2-Aryl-5-bromopyrimidine derivatives | Cholinesterase Inhibitors | nih.gov |

| 5-Bromo-2,4-dichloropyrimidine | Nucleophilic Substitution | Various Amines | 5-Bromo-pyrimidine derivatives | Tyrosine Kinase Inhibitors | nih.gov |

Integration into Novel Ligand Systems for Catalysis

While the direct application of this compound as a catalyst is not extensively documented, its structural components are featured in various successful ligand systems. The morpholine ring itself has been used to construct chiral organocatalysts, although they sometimes exhibit lower reactivity compared to analogous pyrrolidine-based systems. frontiersin.org More relevantly, morpholine-substituted N-heterocyclic carbenes have been synthesized and used to form palladium complexes for catalysis. researchgate.net

The pyrimidine nucleus, being electron-deficient, possesses coordination capabilities that have been exploited in materials science. researchgate.net The nitrogen atoms of the pyrimidine ring and the morpholine ring in this compound are potential coordination sites for metal ions. The compound could serve as a precursor to multidentate ligands. Through substitution of the bromine atom—for example, with a phosphine (B1218219) group via a coupling reaction—the molecule could be converted into a bidentate P,N-ligand. Such ligands, particularly those based on heterocycles like oxazolines (N,O-heterocycles), are highly effective in various asymmetric catalytic reactions, including hydrogenations and C-C bond-forming reactions. nih.govresearchgate.net The combination of the chiral morpholine unit with the tunable electronic properties of the pyrimidine ring makes this scaffold a promising candidate for the development of new, specialized ligands for asymmetric catalysis.

Exploration in Organic Electronic Materials (e.g., as a scaffold in Room Temperature Phosphorescence)

The field of organic electronics has seen a surge in the development of materials with unique photophysical properties, such as room-temperature phosphorescence (RTP). rsc.orgnih.gov Pyrimidine derivatives are key players in this area, frequently used as building blocks for organic light-emitting diodes (OLEDs) due to their high electron-accepting nature and coordination ability. researchgate.net

The design of efficient RTP materials hinges on strategies that enhance the probability of intersystem crossing (S₁→T₁) and stabilize the resulting triplet excitons to favor radiative decay (phosphorescence) over non-radiative decay. rsc.org Key molecular design principles include the incorporation of heavy atoms (e.g., Br, I) to increase spin-orbit coupling and the use of rigid matrices or molecular structures to minimize vibrational quenching. rsc.orgresearchgate.net

This compound is an outstanding candidate for RTP applications based on these principles. Its structure synergistically combines:

A Heavy Atom : The bromine atom is known to significantly promote spin-orbit coupling, a cornerstone of the "heavy atom effect" that facilitates the otherwise spin-forbidden intersystem crossing. rsc.orgresearchgate.net

Heteroatoms (N, O) : The nitrogen atoms in the pyrimidine ring and the oxygen and nitrogen in the morpholine ring can also promote intersystem crossing through n-π* transitions.

A Rigidifiable Scaffold : The pyrimidine-morpholine structure can be incorporated into a rigid polymer matrix or crystal lattice, which helps suppress non-radiative decay pathways and protects triplet excitons from quenchers like oxygen. researchgate.net

While specific studies on the phosphorescent properties of this compound are not yet prevalent, the molecule contains the essential features that have been successfully employed in numerous other organic RTP systems. researchgate.netnih.gov

Precursor for Advanced Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular building blocks. acs.orgmdpi.com The structure of this compound is well-suited for this purpose, containing multiple sites for hydrogen bonding. The two nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors, while the oxygen atom of the morpholine ring can also participate in such interactions. frontiersin.org

These features enable the molecule to act as a tecton, or building block, for self-assembly. Pyrimidine-based molecules have been shown to form discrete supramolecular macrocycles and other structures through self-complementary hydrogen bonding patterns. rsc.orgacs.org Similarly, hydrogen bonding has been used to drive the self-assembly of diacetylene derivatives into nanofibers capable of topochemical polymerization. rsc.org By participating in predictable hydrogen-bonding networks, this compound could be used to form one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks. Furthermore, these self-assembly properties are highly relevant to the development of functional materials, including the RTP materials discussed previously, where host-guest interactions and hydrogen-bonded networks are used to create the rigid environments necessary for phosphorescence. researchgate.netresearchgate.net

Future Research Directions and Challenges in 2 5 Bromopyrimidin 2 Yl Morpholine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. acs.orgnih.gov Future research must prioritize the development of more efficient and sustainable synthetic pathways for 2-(5-Bromopyrimidin-2-yl)morpholine.

A significant challenge lies in improving the atom economy and reducing the environmental impact of current synthetic protocols. benthamdirect.comresearchgate.net Green chemistry principles offer a roadmap for this endeavor. acs.org Key areas for advancement include:

Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the pyrimidine-morpholine core in a single pot from simple, readily available starting materials would represent a major leap in efficiency. acs.org Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols is a promising sustainable approach. acs.org

Catalyst-Driven Methods: The exploration of novel, recoverable, and reusable catalysts can significantly enhance the sustainability of the synthesis. benthamdirect.comijsat.org This includes the use of green catalysts and solvent-free reaction conditions. nih.govbenthamdirect.com

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have already shown promise in accelerating reaction times and improving yields for pyrimidine derivatives. acs.orgresearchgate.netijsat.org Further investigation into these and other non-conventional energy sources like mechanochemistry (ball milling) is warranted. acs.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scale-up. researchgate.netmdpi.comresearchgate.net Developing a robust flow synthesis protocol for this compound and its analogues is a critical future direction. A "catch-react-release" flow procedure for 2-aminopyrimidines has been demonstrated, highlighting the potential of this technology. researchgate.net The scalability of such processes is a key challenge that needs to be addressed to meet potential industrial demands. ijsat.org

A major challenge in scaling up any new synthetic route is maintaining efficiency and purity. ijsat.org Overcoming issues related to catalyst deactivation, product isolation from complex reaction mixtures, and ensuring regioselectivity on a larger scale will require significant research effort.

Exploration of Novel Reaction Pathways and Transformational Capabilities

The bromine atom and the pyrimidine ring in this compound are ripe for chemical exploration. Future research should focus on unlocking new reaction pathways to diversify this scaffold and generate novel derivatives with unique properties.

Key areas for exploration include:

C-H Bond Functionalization: Direct C-H activation has emerged as a powerful tool for the atom-economical modification of heterocyclic compounds. nih.gov Developing methods for the regioselective C-H functionalization of the pyrimidine ring, without pre-functionalization, would provide a direct route to novel derivatives. ijsat.org Palladium-catalyzed C-H activation/arylation of 4-arylpyrimidines has been described, and similar strategies could be applied to the this compound system.

Photoredox and Photocatalytic Reactions: Visible-light-driven photocatalysis offers mild and selective conditions for a variety of chemical transformations. acs.orgresearchgate.net Exploring the use of organic photocatalysts or photoredox catalysis for the late-stage functionalization of the pyrimidine core can lead to the introduction of novel functional groups that are inaccessible through traditional methods. acs.orgnih.govacs.org This includes the potential for carbohydroxylation and aminohydroxylation reactions.

Exploiting the Bromine Handle: The bromine atom is a versatile functional group that can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While standard, there is always room for discovering novel coupling partners and catalytic systems that expand the accessible chemical space.

Ring Transformation Reactions: Investigating reactions that lead to the opening and reconstruction of the pyrimidine ring could lead to entirely new heterocyclic systems. Such deconstruction-reconstruction strategies offer a powerful tool for skeletal diversification.

A significant challenge will be controlling the regioselectivity of these new reactions, particularly in C-H functionalization where multiple reactive sites exist on the pyrimidine ring. Understanding the electronic and steric factors that govern reactivity will be crucial for predictable and efficient transformations. nih.gov

Computational-Experimental Synergies for Rational Design of Derivatives

The integration of computational chemistry with experimental synthesis and testing is a powerful paradigm for accelerating the discovery of new molecules with desired properties. For this compound, this synergy will be critical for its future development.

Future research should leverage computational tools for:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to understand the mechanisms of new reactions and to predict the most likely sites of functionalization. tandfonline.com This can help in designing experiments and optimizing reaction conditions.

Virtual Screening and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies can be used to design and screen virtual libraries of this compound derivatives for specific biological targets or material properties. nih.govnih.govtandfonline.com This approach has been successfully used for designing pyrimidine-based inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets or within a material matrix, helping to explain experimental observations and guide the design of improved derivatives. tandfonline.com

A key challenge is the accuracy of the computational models. The development of more accurate and efficient computational methods, validated by experimental data, is an ongoing need. nih.gov The successful application of these synergies requires close collaboration between computational and experimental chemists.

Expanding Applications in Non-Traditional Chemical Domains

While the primary focus for pyrimidine-morpholine scaffolds has been in medicinal chemistry, their unique electronic and structural features suggest potential for a much broader range of applications. mdpi.com A significant future direction is the exploration of these non-traditional domains.

Advanced Separation Materials:

Metal-Organic Frameworks (MOFs): The pyrimidine moiety can act as a ligand for the construction of MOFs. google.comacs.orgresearchgate.netmdpi.com By carefully designing the organic linker based on the this compound scaffold, it may be possible to create MOFs with tailored pore sizes and functionalities for specific gas storage and separation applications, such as CO2 capture or methane (B114726) storage. google.comacs.orgresearchgate.net The flexibility of some MOFs can also be exploited for selective gas uptake. rsc.org A challenge in this area is the synthesis of robust MOFs that can withstand the harsh conditions often encountered in industrial separation processes.

Functional Polymers: The morpholine (B109124) and pyrimidine units can be incorporated into polymer backbones or as pendant groups to create functional polymers with specific separation properties. researchgate.netresearchgate.net For instance, polymers containing morpholine groups have been investigated for their responsiveness to stimuli like pH, which could be harnessed for controlled release or separation processes. acs.org The challenge lies in developing polymerization methods that allow for precise control over the polymer architecture and properties.

Chemical Sensors:

Fluorescent Chemosensors: The pyrimidine core is a component of many fluorescent molecules. iiserb.ac.in It is conceivable to design derivatives of this compound that act as fluorescent chemosensors for the detection of specific ions or molecules. The morpholine unit could act as a binding site, and the bromopyrimidine as a signaling unit, where binding of an analyte causes a change in the fluorescence properties. Pyrimidine-based chemosensors for the detection of metal ions like copper have already been developed. The primary challenge is to achieve high selectivity and sensitivity for the target analyte in complex environments.

The exploration of these non-traditional applications is still in its infancy. A significant hurdle will be to move from proof-of-concept studies to the development of practical and commercially viable materials and devices. This will require interdisciplinary collaboration between synthetic chemists, materials scientists, and engineers.

Q & A

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; analyze degradation via HPLC (C18 column, 1.0 mL/min, 254 nm).

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).

- Light Sensitivity : Expose to UV (254 nm) and monitor bromine loss via ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.